molecular formula C16H18FNO3 B11841225 cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate

cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate

Cat. No.: B11841225
M. Wt: 291.32 g/mol
InChI Key: RFJVEISIPKFDLY-WDEREUQCSA-N
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Description

cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate is a complex organic compound with a unique structure that includes a fluorine atom, a ketone group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indeno[1,2-C]pyrrole core, introduction of the fluorine atom, and the addition of the tert-butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Researchers are exploring its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the ketone group play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • cis-Tert-butyl 4-chloro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate
  • cis-Tert-butyl 4-bromo-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate
  • cis-Tert-butyl 4-iodo-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate

Uniqueness

The presence of the fluorine atom in cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate distinguishes it from its halogenated analogs. Fluorine imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and selectivity.

Properties

Molecular Formula

C16H18FNO3

Molecular Weight

291.32 g/mol

IUPAC Name

tert-butyl (3aS,8bS)-8-fluoro-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate

InChI

InChI=1S/C16H18FNO3/c1-16(2,3)21-15(20)18-7-10-11(8-18)14(19)9-5-4-6-12(17)13(9)10/h4-6,10-11H,7-8H2,1-3H3/t10-,11+/m0/s1

InChI Key

RFJVEISIPKFDLY-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)C(=O)C3=C2C(=CC=C3)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C(=O)C3=C2C(=CC=C3)F

Origin of Product

United States

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